Cas no 1505420-05-2 (1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine)

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine structure
1505420-05-2 structure
Product Name:1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine
CAS No:1505420-05-2
Molecular Formula:C11H12N4
Molecular Weight:200.2397813797
CID:5752954
PubChem ID:79530664

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine Properties

Names and Identifiers

    • 1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine
    • 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine
    • EN300-1114767
    • 1505420-05-2
    • CS-0284382
    • AKOS018086391
    • 1H-1,2,3-Triazol-4-amine, 1-(bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-
    • 1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine
    • InChIKey: MRISNRYRNIKSTH-UHFFFAOYSA-N
    • Inchi: 1S/C11H12N4/c12-11-7-15(14-13-11)6-9-5-8-3-1-2-4-10(8)9/h1-4,7,9H,5-6,12H2
    • SMILES: N1(C=C(N)N=N1)CC1C2C=CC=CC=2C1

Computed Properties

  • Exact Mass: 200.106196400g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 200.106196400g/mol
  • Heavy Atom Count: 15
  • Complexity: 233
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.6
  • Topological Polar Surface Area: 56.7Ų

Experimental Properties

  • Boiling Point: 424.3±37.0 °C(Predicted)
  • pka: 1.91±0.11(Predicted)
  • Density: 1.41±0.1 g/cm3(Predicted)

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1114767-0.05g
1-({bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine
1505420-05-2 95%
0.05g
$1247.0 2023-10-27

1-({bicyclo4.2.0octa-1,3,5-trien-7-yl}methyl)-1H-1,2,3-triazol-4-amine Related Literature

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